7,10-Dimethylfluoranthene

Corannulene synthesis Curved π-systems Benzylic bromination

7,10-Dimethylfluoranthene (CAS 22271-04-1, UNII: 6AT2UV7QMJ) is a C2-symmetric, dimethyl-substituted polycyclic aromatic hydrocarbon (PAH) belonging to the fluoranthene class, with the molecular formula C18H14 and a monoisotopic mass of 230.10955 g/mol. Unlike the parent fluoranthene (C16H10), the two methyl groups at the 7- and 10-positions confer distinct steric and electronic properties that are critical for applications in curved π-system synthesis and materials chemistry.

Molecular Formula C18H14
Molecular Weight 230.3 g/mol
CAS No. 22271-04-1
Cat. No. B14711017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,10-Dimethylfluoranthene
CAS22271-04-1
Molecular FormulaC18H14
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC1=C2C3=CC=CC4=C3C(=CC=C4)C2=C(C=C1)C
InChIInChI=1S/C18H14/c1-11-9-10-12(2)17-15-8-4-6-13-5-3-7-14(16(11)17)18(13)15/h3-10H,1-2H3
InChIKeySNGKTZZMQLRSKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,10-Dimethylfluoranthene (CAS 22271-04-1): Core Identity for Procurement & Research Selection


7,10-Dimethylfluoranthene (CAS 22271-04-1, UNII: 6AT2UV7QMJ) is a C2-symmetric, dimethyl-substituted polycyclic aromatic hydrocarbon (PAH) belonging to the fluoranthene class, with the molecular formula C18H14 and a monoisotopic mass of 230.10955 g/mol [1][2]. Unlike the parent fluoranthene (C16H10), the two methyl groups at the 7- and 10-positions confer distinct steric and electronic properties that are critical for applications in curved π-system synthesis and materials chemistry [3][4].

Why 7,10-Dimethylfluoranthene Cannot Be Replaced by Other Dimethylfluoranthene Isomers or Unsubstituted Fluoranthene


The position of methyl substitution on the fluoranthene scaffold is not a trivial structural nuance; it dictates the compound's synthetic utility, physicochemical profile, and biological fate. While fluoranthene and its various dimethyl isomers (e.g., 8,9-dimethylfluoranthene, 1,3-dimethylfluoranthene) share the same molecular formula (C18H14) and nominal mass, the 7,10-substitution pattern uniquely places methyl groups at the peri-positions flanking the five-membered ring, enabling benzylic functionalization chemistry that is impossible for isomers with methyl groups on the outer rings [1][2]. This regiochemical distinction is the basis for the compound's established role as a precursor to corannulene derivatives and distinguishes it from all other dimethylfluoranthene congeners [2][3].

7,10-Dimethylfluoranthene Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


Corannulene Precursor Specificity: 7,10-Dimethylfluoranthene vs. 1,6,7,10-Tetramethylfluoranthene in Solution-Phase Bowl Synthesis

In the established solution-phase synthesis of corannulene and its alkyl derivatives, 7,10-dimethylfluoranthene (compound 27 in the Seiders et al. scheme) serves as the direct precursor to 1,6-dimethylcorannulene (3). The synthetic route proceeds via NBS benzylic bromination of the 7- and 10-methyl groups to yield tetrabromide 28, followed by low-valent titanium (TiCl₄/Zn–Cu) coupling and DDQ dehydrogenation to afford corannulene 3 [1]. In contrast, the analogous 1,6,7,10-tetramethylfluoranthene (11) yields corannulene (1) itself via octabromide 18, with an optimized coupling yield of 80% [1]. The key differentiation is that 7,10-dimethylfluoranthene (27) enables the regioselective synthesis of 1,6-dimethylcorannulene—a specific alkyl derivative inaccessible from tetramethylfluoranthene 11 without additional functional group manipulation [1].

Corannulene synthesis Curved π-systems Benzylic bromination Low-valent titanium coupling

NMR Double-Bond Localization: 7,10-Dimethylfluoranthene Distinguished from 8,9-Dimethylfluoranthene and 1,3-Dimethylfluoranthene

The landmark 1969 study by Clar, Mullen, and Sanigök synthesized and recorded NMR spectra for six methylated fluoranthenes: 1-methyl-, 3-methyl-, 8-methyl-, 1,3-dimethyl-, 7,10-dimethyl-, and 8,9-dimethylfluoranthene [1]. The NMR data demonstrated that the 7,10-dimethyl substitution pattern produces a distinct double-bond localization profile: double bonds are fixed at the 2,3- and 4,5-positions, equivalent to the fixed double bond at the 9,10-position in phenanthrene, while a high degree of double-bond character is observed at the 8,9-position [1]. This contrasts with the 8,9-dimethyl isomer, where the methyl groups are positioned directly on the site of highest double-bond character, altering the electronic structure, and with the 1,3-dimethyl isomer, where substitution occurs on the naphthalene subunit rather than the bridging positions [1].

NMR spectroscopy Double-bond localization Aromaticity Clar's sextet theory

Computed Physicochemical Property Differentiation: 7,10-Dimethylfluoranthene vs. 7,8-Dimethylfluoranthene and 8,9-Dimethylfluoranthene Isomers

Although all dimethylfluoranthene isomers share the molecular formula C18H14 and nominal molecular weight (230.31 g/mol), their computed physicochemical properties differ in ways that affect chromatographic behavior and environmental partitioning. 7,10-Dimethylfluoranthene has a calculated density of 1.184 g/cm³, boiling point of 400.78°C at 760 mmHg, and flash point of 188.015°C . For comparison, the 8,9-dimethyl isomer has a reported computed LogP of 5.104, refractive index of 1.786, and vapor pressure of 1.89×10⁻⁶ mmHg at 25°C , while the 7,8-dimethyl isomer has a reported LogP of 5.10400 . A generic dimethylfluoranthene entry (isomer unspecified) reports an XLogP of 5.2 [1]. These differences, though modest, are sufficient to enable GC separation and identification of individual isomers in complex environmental mixtures, as demonstrated by retention index studies on methylfluoranthenes [2].

LogP Boiling point Density Isomer differentiation Environmental fate modeling

Benzylic Reactivity Advantage: 7,10-Dimethylfluoranthene as a Functionalization Platform vs. Non-Benzylic Dimethyl Isomers

The defining chemical feature of 7,10-dimethylfluoranthene is that both methyl groups are benzylic—attached to sp²-hybridized carbons of the fluoranthene core—making them susceptible to radical bromination with N-bromosuccinimide (NBS) under photolytic conditions. This reactivity is exploited in the corannulene synthesis strategy, where benzylic bromides serve as coupling partners for low-valent titanium-mediated C–C bond formation to construct the rim bonds of the corannulene nucleus [1][2]. By contrast, dimethylfluoranthene isomers with methyl groups on non-benzylic positions (e.g., 2,3-dimethylfluoranthene) lack this specific reactivity profile and cannot participate in the same rim-closure strategy [3]. The 7,10-substitution pattern is further evidenced by the synthesis of 7,10-disubstituted derivatives such as fluoranthene-7,10-diacetic acid and 7,10-diacetylfluoranthene, confirming the generality of benzylic functionalization at these positions [4].

Benzylic bromination C–C coupling Fluoranthene functionalization Corannulene precursor

Mass Spectral Identification: GC-MS Differentiation of 7,10-Dimethylfluoranthene from Co-Eluting PAH Isomers

7,10-Dimethylfluoranthene has a registered GC-MS spectrum in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID B7WN4PHQxGV) with an exact mass of 230.10955 g/mol and molecular ion matching C18H14 [1]. In environmental and petroleum analysis, dimethylfluoranthenes (m/z 230) co-elute with C2-alkylpyrenes, making isomer-specific identification critically dependent on authentic reference standards and retention index matching [2]. The availability of a verified mass spectrum for 7,10-dimethylfluoranthene, combined with its distinct retention behavior on both Rxi-PAH and liquid crystalline dimethylpolysiloxane GC stationary phases as demonstrated in systematic studies of 63 methyl-PAHs [3], enables its unambiguous discrimination from other m/z 230 isomers including 8,9-dimethylfluoranthene and 7,8-dimethylfluoranthene.

GC-MS Mass spectrum Environmental monitoring PAH isomer identification Authentic standard

7,10-Dimethylfluoranthene Application Scenarios: Where This Specific Isomer Is Scientifically Mandatory


Synthesis of 1,6-Dimethylcorannulene and Alkyl-Substituted Fullerene Fragments via Solution-Phase Chemistry

7,10-Dimethylfluoranthene is the required starting material for the synthesis of 1,6-dimethylcorannulene (3) via the established NBS benzylic bromination / low-valent titanium coupling / DDQ dehydrogenation sequence, as demonstrated by Seiders et al. (1999) [1]. This compound is essential for research groups synthesizing alkyl-substituted corannulenes for studies of curvature-dependent properties, host-guest chemistry, or as fullerene fragment models. No alternative dimethylfluoranthene isomer can yield this specific corannulene derivative through the same synthetic pathway [1][2].

Authentic Reference Standard for Isomer-Specific PAH Environmental Monitoring by GC-MS

In environmental analytical chemistry, 7,10-dimethylfluoranthene serves as an essential authentic standard for the unambiguous identification and quantification of this specific isomer in complex PAH mixtures from air particulate matter, sediments, and petroleum. The compound's verified mass spectrum (Wiley Registry) and distinct GC retention behavior on both Rxi-PAH and liquid crystalline stationary phases enable its discrimination from co-eluting m/z 230 isomers [3][4]. Using a generic dimethylfluoranthene mixture would preclude isomer-specific quantification.

Structure–Activity Relationship (SAR) Studies of Methylfluoranthene Isomers in Toxicological and Carcinogenicity Research

The established differential tumorigenic activity among methylfluoranthene isomers—wherein 2- and 3-methylfluoranthene are active as tumor initiators on mouse skin while fluoranthene itself shows different organ-specific tumorigenicity profiles [5]—makes the availability of pure, isomerically defined 7,10-dimethylfluoranthene critical for systematic toxicological SAR studies. The 7,10-isomer's distinct electronic structure, as characterized by Clar et al. (1969), predicts a unique metabolic activation profile compared to other isomers [6].

Synthesis of 7,10-Disubstituted Fluoranthene Derivatives for Materials Chemistry Applications

The benzylic methyl groups at positions 7 and 10 of 7,10-dimethylfluoranthene can be selectively functionalized to generate a range of 7,10-disubstituted derivatives, as demonstrated by the synthesis of fluoranthene-7,10-diacetic acid and related compounds [2][7]. These derivatives are valuable building blocks for the development of fluoranthene-based organic electronic materials, fluorescent probes, and liquid crystalline compounds, where the 7,10-substitution pattern imparts unique molecular geometry and electronic properties distinct from those achievable with other dimethylfluoranthene isomers.

Quote Request

Request a Quote for 7,10-Dimethylfluoranthene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.